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Introduction

Diminazene aceturate, commercially known as Berenil®, is an aromatic diamidine compound
that has been a cornerstone in the treatment of animal trypanosomiasis and babesiosis for over
six decades.[1][2][3] Its efficacy against these protozoal diseases is well-documented; however,
early investigations into its safety profile revealed a narrow therapeutic index and a potential for
significant toxicity, particularly neurotoxicity.[4][5] This technical guide provides an in-depth
review of the early studies on the toxicity and side effects of diminazene aceturate, presenting
gquantitative data, detailed experimental protocols, and visualizations of the toxicological
mechanisms and experimental workflows.

Acute and Sub-chronic Toxicity

Early research established that the toxicity of diminazene is dose-dependent and varies across
species. The central nervous system (CNS) is a primary target, with severe neurological signs
often preceding death in cases of overdose.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from early toxicity studies of
diminazene aceturate.

Table 1: Acute Toxicity of Diminazene Aceturate in Different Animal Species
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. Route of LD50 / Toxic Observed
Species o . Reference
Administration Dose Effects
Increased
spontaneous
activity, tactile
Mouse Oral 1500 mg/kg bw hyperesthesia, Muller, 1988
uncoordinated
gait, death in one
female.
» Berenil-
Mouse Subcutaneous 258 mg/kg bw Not specified. )
Toxicology, 1988
Spastic
paralysis,
opisthotonos,
nystagmus,
20-60 mg/kg bw ) Losos &
Dog Intramuscular involuntary
(lethal) ) Crockett, 1969
running
movements,
death within 36-
54 hours.
Vomiting and Fussganger &
Dog Intramuscular 30-35 mg/kg bw
death. Bauer, 1958
10.5 mg/kg Death in alldogs  Naude et al.,
Dog Intramuscular
bw/day on days 3-5. 1970
Ataxia, muscle
7 mg/kg bw/day Naude et al.,
Cattle Intramuscular tremors, death
for 15 days 1970
on day 18.
Weakness,
staggering,
Donkeys Intramuscular 7 mg/kg bw ) ) Boyt et al., 1971
ataxia, death in
some animals.
Camels Intramuscular 10-40 mg/kg bw Hepatotoxicity. Not specified
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Table 2: Sub-chronic Toxicity of Diminazene Aceturate in Dogs and Rats

Route of ¥
e
Species Administrat Dosage Duration . e . Reference
. Findings
ion
Testicular
atrophy,
prostatic
dysfunction,
foci of
Oral 60 mg/kg o Scholz &
Dog 9 months softening in
(capsules) bw/day ) Brunk, 1969
the brain
stem and
cerebellum,
death in 2 of
6 dogs.
Oral 20 mg/kg No-effect Scholz &
Dog 9 months
(capsules) bw/day level. Brunk, 1969
) 300-500 Upto9 No signs of Baeder et al.,
Rat Diet o
mg/kg bw/day  months toxicity. 1975
63 and 160 No signs of Baeder et al.,
Rat Gavage 6 months o
mg/kg bw/day toxicity. 1975

Organ-Specific Toxicity
Neurotoxicity

The most profound and life-threatening side effect of diminazene is neurotoxicity. Clinical signs

in dogs include spastic paralysis, opisthotonos, nystagmus, and involuntary running

movements. Post-mortem examinations consistently revealed extensive hemorrhagic malacia

of the brain stem, particularly involving the mesencephalon and diencephalon, as well as

cerebellar hemorrhages and edema. The underlying cause is suggested to be necrosis of

capillaries and arteries in the brain.
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Hepatotoxicity and Nephrotoxicity

Hepatotoxic effects have been reported in dogs and camels at various dosages. In dogs, a
single dose of 3.5 mg/kg bw was associated with hepatotoxicity, although pre-existing liver
conditions could not be ruled out. Camels administered 10 or 40 mg/kg bw intramuscularly also
showed signs of liver damage. Reports also indicate potential nephrotoxic effects of
diminazene.

Genotoxicity and Reproductive Toxicity

Early studies on the genotoxicity of diminazene were limited. It was found to induce
respiration-deficient "petite” mutations in Saccharomyces cerevisiae, suggesting an interaction
with mitochondrial DNA. However, it tested negative in the mouse micronucleus test, a
conventional assay for genotoxicity. It is established that diminazene is not a DNA intercalating
agent.

Reproductive toxicity studies were also not extensive in the early period. A study in rats showed
that a high oral dose of 1000 mg/kg bw/day during pregnancy was maternotoxic and led to an
increase in fetal resorptions and decreased fetal body weights. However, no fetal
malformations were observed, suggesting it is not a teratogen at the tested doses.

Experimental Protocols
Acute Toxicity Study in Dogs (Losos & Crockett, 1969)

o Objective: To determine the acute toxic effects of intramuscularly administered diminazene
in dogs.

e Animals: Healthy dogs of unspecified strain.
o Experimental Groups: Four groups of two dogs each.

o Dosage and Administration: Single intramuscular injection of diminazene at 10, 15, 20, or 60
mg/kg bw.

o Observation Period: Dogs were monitored for clinical signs of toxicity until death or the end
of the observation period.
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» Endpoint: Observation of clinical signs and post-mortem examination of tissues.

Sub-chronic Oral Toxicity Study in Dogs (Scholz &
Brunk, 1969)

o Objective: To evaluate the long-term effects of oral diminazene administration in dogs.
e Animals: Beagle dogs (3 males and 3 females per group).

» Experimental Groups: Control (0 mg/kg bw/day), low dose (20 mg/kg bw/day), and high dose
(60 mg/kg bw/day).

» Dosage and Administration: Diminazene administered in capsules daily for 9 months.

o Parameters Monitored: Body weight, general condition, hematology, urine analysis, serum
analysis, and blood glucose levels.

Endpoint: Pathological examination of major organs upon completion of the study.

Visualizations
Experimental Workflow for Acute Toxicity Assessment
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Caption: Workflow for a typical acute toxicity study of diminazene.
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Caption: Proposed pathway of diminazene-induced neurotoxicity.

Investigated Genotoxic Potential of Diminazene
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Caption: Summary of early findings on diminazene's genotoxicity.

Conclusion

Early investigations into the toxicology of diminazene aceturate clearly defined its potential for
severe adverse effects, particularly at doses exceeding the therapeutic range. The most
significant concern identified was dose-dependent neurotoxicity, characterized by distinct
clinical signs and specific pathological lesions in the brain. While hepatotoxicity and other
systemic effects were also noted, the neurological consequences of high-dose exposure were
the most life-threatening. The limited genotoxicity and reproductive toxicity data from this period
suggested a lower risk in these areas, though the studies were not comprehensive by modern
standards. This foundational knowledge of diminazene's toxic profile has been crucial for
establishing safe administration practices in veterinary medicine and underscores the
importance of adhering to recommended dosages to mitigate the risk of severe adverse
events.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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